molecular formula C9H10N2O2S B2393145 Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate CAS No. 1379345-44-4

Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate

Cat. No. B2393145
CAS RN: 1379345-44-4
M. Wt: 210.25
InChI Key: XWFJPGZVQINIEB-UHFFFAOYSA-N
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Description

Thiazole is a core structural motif present in a wide range of natural products . Thiazole derivatives have a wide range of medicinal and biological properties . They are used in the synthesis of a new series of 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, the yield of some synthesized compounds can be around 60%, with a melting point of 200–202 °C .

Scientific Research Applications

Mechanism of Action

The mechanism of action for similar compounds often involves their interaction with various biological targets. For example, thiazole analogs can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .

Safety and Hazards

The safety and hazards of similar compounds can also vary widely. Some compounds may have hazard statements such as H302 - H315 - H318 - H335 .

Future Directions

The future directions in the research of similar compounds often involve the synthesis of new derivatives and the exploration of their biological activities .

properties

IUPAC Name

ethyl 4-methylpyrrolo[2,3-d][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-13-9(12)6-4-7-8(11(6)2)10-5-14-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFJPGZVQINIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate

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